An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromo-5-chlorophenol
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromo-5-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Bromo-5-chlorophenol (CAS No. 56962-04-0). A critical intermediate in organic synthesis, this halogenated phenol (B47542) is of significant interest in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document collates available data on its physical characteristics, spectral properties, and chemical reactivity. Detailed experimental protocols for the determination of key properties are also provided to support researchers in their laboratory work.
Chemical Identity and Structure
3-Bromo-5-chlorophenol is a disubstituted phenol with both a bromine and a chlorine atom positioned meta to the hydroxyl group.
| Identifier | Value |
| IUPAC Name | 3-Bromo-5-chlorophenol[2][3] |
| CAS Number | 56962-04-0[1][3][4] |
| Molecular Formula | C₆H₄BrClO[1][2][3][4] |
| Molecular Weight | 207.45 g/mol [2][3] |
| InChI Key | GMGWXLPFRHYWAS-UHFFFAOYSA-N[2][3] |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Br)O[2][3] |
Physical Properties
The physical properties of 3-Bromo-5-chlorophenol are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| Appearance | White to off-white crystalline powder with a slight phenolic odor.[1] |
| Melting Point | 66-70 °C[4] |
| Boiling Point | 258.4 °C at 760 mmHg (Predicted)[4] |
| Density | 1.788 g/cm³ (Predicted)[4] |
| pKa | 8.04 ± 0.10 (Predicted)[1][4] |
| Flash Point | 110.1 °C[4] |
| Solubility | Sparingly soluble in water.[1] Soluble in organic solvents like ethers and alcohols. |
| Storage | Recommended to be stored under refrigeration.[1][4] |
Spectral Data
Spectral analysis is a cornerstone for the structural elucidation and purity assessment of organic compounds.
| a | b |
| Infrared (IR) Spectroscopy | The IR spectrum of 3-Bromo-5-chlorophenol will exhibit characteristic absorption bands for the O-H stretch of the phenolic group (typically broad, around 3200-3600 cm⁻¹), C-O stretching (around 1200 cm⁻¹), and C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹). Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region at lower wavenumbers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the three aromatic protons and the hydroxyl proton. The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration. The aromatic protons will appear as multiplets in the aromatic region (typically 6.8-7.5 ppm), with their splitting patterns determined by their coupling with each other. ¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the benzene (B151609) ring. The carbon atom attached to the hydroxyl group will be the most deshielded (highest chemical shift). The chemical shifts of the other carbon atoms will be influenced by the electronegative bromine and chlorine substituents. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.45 g/mol ). Due to the presence of bromine and chlorine isotopes, characteristic isotopic patterns for M⁺, [M+2]⁺, and [M+4]⁺ will be observed, which is a key diagnostic feature for halogenated compounds. |
Chemical Properties and Reactivity
As a halogenated phenol, 3-Bromo-5-chlorophenol exhibits reactivity characteristic of both the phenolic hydroxyl group and the substituted aromatic ring.
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Acidity : The phenolic hydroxyl group is weakly acidic, with a predicted pKa of around 8.04.[1][4] It will react with strong bases to form a phenoxide ion.
-
Electrophilic Aromatic Substitution : The hydroxyl group is a strongly activating and ortho-, para-directing group. However, the presence of two deactivating halogen atoms in the meta positions will influence the regioselectivity of further electrophilic substitution reactions. The incoming electrophile will likely be directed to the positions ortho and para to the hydroxyl group that are not already substituted.
-
Nucleophilic Substitution : The bromine and chlorine atoms on the aromatic ring are generally unreactive towards nucleophilic substitution under standard conditions. However, under forcing conditions (high temperature and pressure), they can be displaced by strong nucleophiles.
-
Reactions of the Hydroxyl Group : The phenolic hydroxyl group can undergo typical reactions such as etherification and esterification.
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of 3-Bromo-5-chlorophenol. These are generalized procedures and may require optimization based on available laboratory equipment.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Materials:
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3-Bromo-5-chlorophenol sample
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Melting point apparatus
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle
Procedure:
-
Ensure the 3-Bromo-5-chlorophenol sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to get an approximate melting point.
-
Once the approximate melting point is known, allow the apparatus to cool.
-
Prepare a new sample and heat the block to a temperature about 10-15 °C below the approximate melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).
-
The melting point is reported as the range T1-T2.
Solubility Determination
Objective: To qualitatively assess the solubility of 3-Bromo-5-chlorophenol in various solvents.
Materials:
-
3-Bromo-5-chlorophenol sample
-
Test tubes and rack
-
Spatula
-
A selection of solvents (e.g., water, ethanol, methanol (B129727), diethyl ether, acetone, toluene, 5% aq. NaOH, 5% aq. HCl)
-
Vortex mixer (optional)
Procedure:
-
Place approximately 10-20 mg of 3-Bromo-5-chlorophenol into a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.
-
Observe the mixture. If the solid completely disappears, the compound is considered soluble. If the solid remains, it is insoluble. If some solid dissolves but not all, it is sparingly or partially soluble.
-
Record the observations for each solvent. For the acidic and basic solutions, note any color changes or evolution of gas, which might indicate a chemical reaction.
pKa Determination (Spectrophotometric Method)
Objective: To experimentally determine the acid dissociation constant (pKa) of the phenolic hydroxyl group.
Materials:
-
3-Bromo-5-chlorophenol sample
-
UV-Vis spectrophotometer
-
Quartz cuvettes
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pH meter
-
Buffer solutions of varying known pH values (e.g., from pH 7 to 9)
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Volumetric flasks and pipettes
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A suitable organic solvent in which the compound is soluble (e.g., methanol or ethanol) to prepare a stock solution.
Procedure:
-
Prepare a stock solution of 3-Bromo-5-chlorophenol of a known concentration in the chosen organic solvent.
-
For each buffer solution, prepare a sample for analysis by adding a small, precise volume of the stock solution to a volumetric flask and diluting it with the buffer solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pH and pKa.
-
Record the UV-Vis spectrum of each buffered solution over a suitable wavelength range to identify the absorbance maxima for the acidic (phenol) and basic (phenoxide) forms.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the phenoxide form.
-
Measure the absorbance of a highly acidic solution (e.g., pH 2) to get the absorbance of the pure phenol form (A_HIn).
-
Measure the absorbance of a highly basic solution (e.g., pH 12) to get the absorbance of the pure phenoxide form (A_In-).
-
The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_In⁻ - A) / (A - A_HIn)] where A is the absorbance of the sample at a given pH.
-
Plot pH versus log[(A_In⁻ - A) / (A - A_HIn)]. The pKa is the pH at which the log term is zero.
Logical Relationships and Workflows
The following diagrams illustrate the relationships between the properties of 3-Bromo-5-chlorophenol and a general experimental workflow for its characterization.
